

An In-depth Technical Guide to 2,4,6-Trichlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,6-Trichlorobenzonitrile**

Cat. No.: **B1297859**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2,4,6-Trichlorobenzonitrile**, a key chemical intermediate. It covers its physicochemical properties, detailed synthesis protocols, spectroscopic data, and applications, with a focus on its relevance in the fields of chemical research and drug development.

Chemical Identity and Physical Properties

2,4,6-Trichlorobenzonitrile, identified by the IUPAC name **2,4,6-trichlorobenzonitrile**, is a polychlorinated aromatic nitrile.^[1] Its structure consists of a benzene ring substituted with three chlorine atoms at positions 2, 4, and 6, and a nitrile group at position 1. This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.^[2]

Table 1: Physicochemical Properties of **2,4,6-Trichlorobenzonitrile**

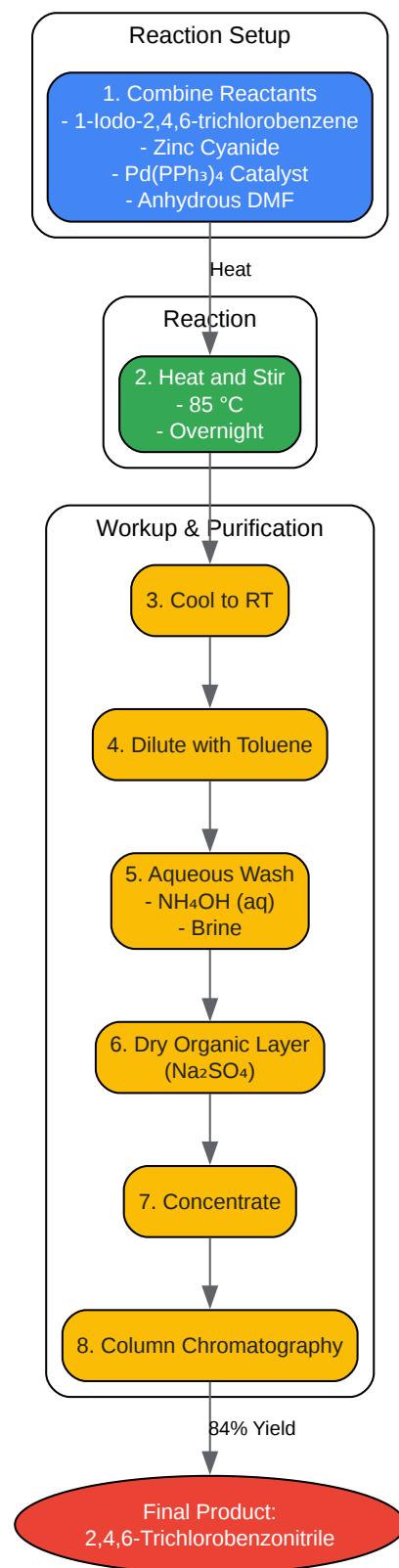
Property	Value	Source(s)
IUPAC Name	2,4,6-trichlorobenzonitrile	[1] [3]
CAS Number	6575-05-9	[1] [3] [4] [5]
Molecular Formula	C ₇ H ₂ Cl ₃ N	[1] [3] [4] [5]
Molecular Weight	206.46 g/mol	[3] [4] [5]
Appearance	White to light yellow/orange powder or crystal	[6] [7]
Melting Point	80-82 °C	[4] [5] [7]
Boiling Point	303.1 ± 37.0 °C (Predicted)	[4] [5] [7]
Density	1.54 ± 0.1 g/cm ³ (Predicted)	[4] [5] [7]
Solubility	Soluble in Toluene	[5] [7]

Synthesis and Manufacturing

Several synthetic routes to **2,4,6-Trichlorobenzonitrile** have been established. Common industrial-scale methods include the vapor-phase ammonoxidation of 2,4,6-trichlorotoluene at high temperatures over a vanadium-based catalyst and the nucleophilic aromatic substitution of related trichlorobenzene derivatives with cyanide salts.[\[2\]](#) For laboratory-scale synthesis, palladium-catalyzed cyanation offers a high-yield and well-documented procedure.

This protocol details the synthesis of **2,4,6-Trichlorobenzonitrile** via a palladium-catalyzed reaction between 1-ido-2,4,6-trichlorobenzene and zinc cyanide, achieving a high yield.[\[5\]](#)[\[8\]](#)

Materials:


- 1-Iodo-2,4,6-trichlorobenzene (1500 mg, 4.88 mmol)
- Zinc Cyanide (345 mg, 2.94 mmol)
- Tetrakis(triphenylphosphine)palladium(0) (282 mg, 0.244 mmol)
- Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

- Toluene
- 2N Aqueous Ammonium Hydroxide Solution
- Saturated Aqueous Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate
- Eluent: n-hexane/dichloromethane

Procedure:

- To a reaction vessel, add 1-iodo-2,4,6-trichlorobenzene (1500 mg), zinc cyanide (345 mg), tetrakis(triphenylphosphine)palladium(0) (282 mg), and anhydrous DMF (30 mL).[8]
- Heat the reaction mixture to 85 °C and stir overnight.[8]
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[8]
- Dilute the mixture with toluene and wash sequentially with 2N aqueous ammonium hydroxide solution (3 times) and then with saturated brine.[8]
- Dry the separated organic phase over anhydrous sodium sulfate.[8]
- Concentrate the organic phase under reduced pressure to yield the crude product.[8]
- Purify the crude product by silica gel column chromatography using an n-hexane/dichloromethane eluent system to afford pure **2,4,6-Trichlorobenzonitrile**.[8]

Expected Yield: 850 mg (84%).[5][8]

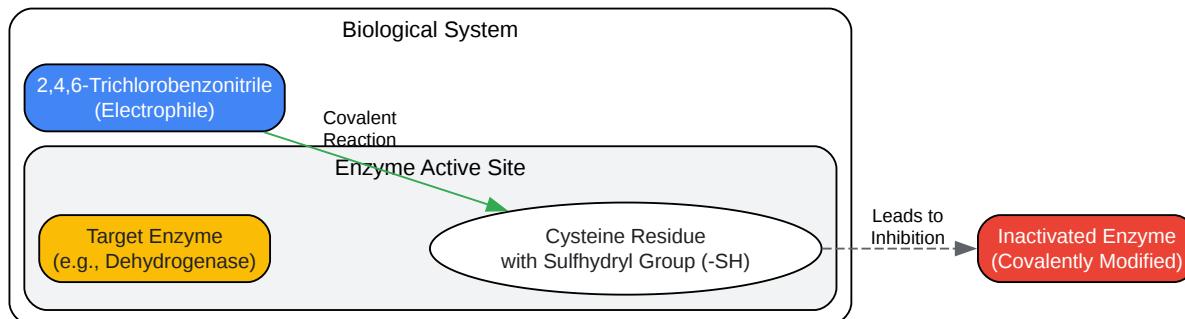
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,4,6-Trichlorobenzonitrile**.

Spectroscopic Data

Structural confirmation of **2,4,6-Trichlorobenzonitrile** is typically achieved through standard spectroscopic methods.

Table 2: Spectroscopic Data for **2,4,6-Trichlorobenzonitrile**


Technique	Data	Source(s)
¹ H NMR	(400 MHz, CDCl ₃): δ 7.76 (s, 1H), 7.65 (s, 1H)*	[5][8]
IR Spectroscopy	Data available via KBr wafer and ATR-IR techniques.	[1]
Mass Spectrometry	Electron Ionization (EI) mass spectrum data is available.	[3]

*Note: Due to the chemical symmetry of the molecule, the two aromatic protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single singlet integrating to 2H. The cited data may reflect an impure sample or a typographical error.

Applications in Research and Drug Development

Aromatic nitriles and chlorinated organic compounds are foundational motifs in medicinal chemistry.[9][10][11] The nitrile group is metabolically robust and can participate in key binding interactions within biological targets.[12] While **2,4,6-Trichlorobenzonitrile** is primarily used as a synthetic intermediate, its structural features are relevant to drug design.

Specific signaling pathways involving **2,4,6-Trichlorobenzonitrile** are not extensively documented. However, the mechanism of the structurally related fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) provides a plausible model for its biological activity.[13] Chlorothalonil is known to inhibit glyceraldehyde-3-phosphate dehydrogenase (GPDH) by reacting with the sulphydryl groups of cysteine residues in the enzyme's active site.[13] This covalent modification disrupts the enzyme's catalytic function.[13] It is hypothesized that other electron-deficient polychlorinated benzonitriles could exhibit similar mechanisms of action by acting as electrophiles that target critical cysteine thiols in various enzymes.

[Click to download full resolution via product page](#)

Caption: Proposed inhibitory pathway via covalent modification of enzyme thiols.

Safety and Handling

2,4,6-Trichlorobenzonitrile is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Class	Statement Code	Description	Source(s)
Acute Toxicity, Oral	H301 / H302	Toxic or Harmful if swallowed	[1]
Acute Toxicity, Dermal	H311 / H312	Toxic or Harmful in contact with skin	[1][6]
Acute Toxicity, Inhalation	H331 / H332	Toxic or Harmful if inhaled	[1][6]
Skin Corrosion/Irritation	H315	Causes skin irritation	[1][6]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[1][6]
General Irritation	R36/37/38	Irritating to eyes, respiratory system and skin	[4]

Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6]
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
- Wash hands thoroughly after handling.[6]
- Store in a cool, dry place in a tightly sealed container.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Trichlorobenzonitrile | C7H2Cl3N | CID 522179 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbino.com]
- 3. 2,4,6-Trichlorobenzonitrile [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. 2,4,6-Trichlorobenzonitrile CAS#: 6575-05-9 [m.chemicalbook.com]
- 6. 2,4,6-Trichlorobenzonitrile | 6575-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]
- 7. 2,4,6-Trichlorobenzonitrile Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. 2,4,6-Trichlorobenzonitrile | 6575-05-9 [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4,6-Trichlorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297859#iupac-name-for-2-4-6-trichlorobenzonitrile\]](https://www.benchchem.com/product/b1297859#iupac-name-for-2-4-6-trichlorobenzonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com